molecular formula C16H13ClN4O3 B287633 4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone

4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone

Katalognummer B287633
Molekulargewicht: 344.75 g/mol
InChI-Schlüssel: JBKOQVYABQPJRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone, also known as PD 0332991, is a small molecule inhibitor of cyclin-dependent kinases (CDK) 4 and 6. It was discovered by Pfizer in 2004 and is currently in clinical trials for the treatment of various types of cancer.

Wirkmechanismus

4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991 inhibits CDK4 and CDK6 by binding to the ATP binding site of these kinases. This prevents the phosphorylation of retinoblastoma protein (Rb), which is a key regulator of the cell cycle. When Rb is phosphorylated, it releases the transcription factor E2F, which promotes the expression of genes involved in cell cycle progression. By inhibiting CDK4 and CDK6, 4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991 can prevent the phosphorylation of Rb and the subsequent expression of genes involved in cell cycle progression.
Biochemical and Physiological Effects
4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991 has been shown to have anti-proliferative effects on cancer cells in vitro and in vivo. It can induce cell cycle arrest in the G1 phase and promote apoptosis in cancer cells. 4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991 has also been shown to have anti-angiogenic effects, which can prevent the growth and spread of tumors. In addition, 4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991 has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

Vorteile Und Einschränkungen Für Laborexperimente

4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991 is a potent and selective inhibitor of CDK4 and CDK6, which makes it a valuable tool for studying the cell cycle and cancer biology. However, 4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991 has some limitations for lab experiments. It is a small molecule inhibitor, which means it can be difficult to deliver to cells in vivo. In addition, 4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991 can have off-target effects on other kinases, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for the research and development of 4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991. One direction is to optimize the delivery of 4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991 to cancer cells in vivo. This could involve the use of nanoparticle-based delivery systems or other targeted delivery strategies. Another direction is to investigate the potential use of 4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991 in combination with other cancer treatments, such as immunotherapy. Finally, further research is needed to understand the long-term safety and efficacy of 4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991 in humans.

Synthesemethoden

The synthesis of 4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991 involves several steps starting from commercially available starting materials. The first step involves the reaction of 4-chloro-3-nitrobenzonitrile with 2-methoxy-5-(methylsulfonyl)pyridine to form 4-chloro-5-methoxy-3-nitrobenzonitrile. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. The resulting amine is then reacted with 4-methylphenol and triethylamine to form the corresponding ether. The final step involves the reaction of the ether with 6-bromo-4-(3-chloropyridin-2-yl)pyrimidine in the presence of potassium carbonate to form 4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991.

Wissenschaftliche Forschungsanwendungen

4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991 has been extensively studied for its potential use in cancer treatment. It has shown promising results in preclinical studies and is currently in clinical trials for the treatment of breast cancer, glioblastoma, and other types of cancer. 4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991 works by inhibiting CDK4 and CDK6, which are involved in the regulation of the cell cycle. By inhibiting these kinases, 4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991 can prevent cancer cells from dividing and proliferating.

Eigenschaften

Produktname

4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone

Molekularformel

C16H13ClN4O3

Molekulargewicht

344.75 g/mol

IUPAC-Name

4-chloro-5-methoxy-2-[6-(4-methylphenoxy)pyrimidin-4-yl]pyridazin-3-one

InChI

InChI=1S/C16H13ClN4O3/c1-10-3-5-11(6-4-10)24-14-7-13(18-9-19-14)21-16(22)15(17)12(23-2)8-20-21/h3-9H,1-2H3

InChI-Schlüssel

JBKOQVYABQPJRA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC2=NC=NC(=C2)N3C(=O)C(=C(C=N3)OC)Cl

Kanonische SMILES

CC1=CC=C(C=C1)OC2=NC=NC(=C2)N3C(=O)C(=C(C=N3)OC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.